5-Methyl-3'-azido-2',3'-dideoxyisocytidine
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Overview
Description
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine is a synthetic nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
The synthesis of 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine typically involves multiple steps, starting from readily available nucleoside precursors. The key steps include the introduction of the azido group and the methyl group at specific positions on the nucleoside scaffold. Common synthetic routes involve the use of azidation reactions, where an azide ion is introduced to replace a leaving group, such as a halide, on the nucleoside. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
5-Methyl-3’-azido-2’,3’-dideoxyisocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is used in studies involving DNA and RNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine involves its incorporation into DNA or RNA chains during nucleic acid synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the nucleic acid chain. This inhibition of nucleic acid synthesis is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include viral reverse transcriptase and cellular DNA polymerases .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine include:
3’-Azido-2’,3’-dideoxythymidine (AZT): Used in the treatment of HIV infection.
3’-Azido-2’,3’-dideoxyadenosine (AZA): Investigated for its antiviral properties.
3’-Azido-2’,3’-dideoxyguanosine (AZG): Studied for its potential in antiviral therapies.
Compared to these compounds, 5-Methyl-3’-azido-2’,3’-dideoxyisocytidine may offer unique advantages in terms of selectivity and potency against specific viral targets and cancer cells .
Properties
CAS No. |
108441-50-5 |
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Molecular Formula |
C10H14N6O3 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
2-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(11)13-9(5)18)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18)/t6-,7+,8+/m0/s1 |
InChI Key |
LGLGKVCCXSGELG-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=NC1=O)N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
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